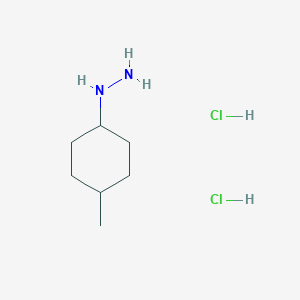

(4-Methylcyclohexyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

(4-methylcyclohexyl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-2-4-7(9-8)5-3-6;;/h6-7,9H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHXSSFHDVGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (4-Methylcyclohexyl)hydrazine

The primary step in preparing (4-Methylcyclohexyl)hydrazine dihydrochloride is the synthesis of the free hydrazine derivative, (4-Methylcyclohexyl)hydrazine. The most commonly reported method involves the reaction of 4-methylcyclohexanone with hydrazine hydrate under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone intermediate which subsequently converts to the hydrazine derivative.

-

$$

\text{4-Methylcyclohexanone} + \text{Hydrazine Hydrate} \xrightarrow{\text{Reflux, Acid Catalyst}} \text{(4-Methylcyclohexyl)hydrazine} + \text{Water}

$$ -

- Reflux temperature (typically 80–100 °C)

- Acid catalyst (e.g., acetic acid or mineral acids)

- Reaction time varies depending on scale and catalyst

-

Industrial production scales up this reaction using continuous reactors with optimized parameters to maximize yield and purity. Advanced purification techniques such as distillation and crystallization are employed to isolate the hydrazine compound efficiently.

Conversion to Dihydrochloride Salt

Once the free base (4-Methylcyclohexyl)hydrazine is obtained, it is converted into the dihydrochloride salt by reaction with hydrochloric acid. This protonation step stabilizes the hydrazine and improves handling and storage properties.

-

$$

\text{(4-Methylcyclohexyl)hydrazine} + 2 \text{HCl} \rightarrow \text{(4-Methylcyclohexyl)hydrazine dihydrochloride}

$$ -

- Typically, an aqueous hydrochloric acid solution is added to the hydrazine under controlled temperature.

- The resulting salt precipitates out or is isolated by crystallization.

- The salt form is more stable and easier to purify than the free amine.

This approach is analogous to the preparation of other methylcyclohexyl hydrazine dihydrochlorides, such as (3-Methylcyclohexyl)hydrazine dihydrochloride, which is prepared by protonation of the free hydrazine with hydrochloric acid.

Research Findings and Process Optimization

Purity and Isomer Considerations

- The synthesis of hydrazine derivatives often leads to mixtures of isomers or impurities. For example, in related cyclohexylamine derivatives, trans and cis isomers form, and their separation is critical for pharmaceutical applications.

- Although specific isomeric purity data for (4-Methylcyclohexyl)hydrazine dihydrochloride is limited, purification methods such as crystallization of the hydrochloride salt are effective in enhancing purity.

- Advanced purification techniques including multiple recrystallizations from solvents like acetonitrile or methanol can reduce impurities and improve the yield of the desired isomer.

Industrial Scale Challenges

- The use of hydrazine hydrate requires careful control due to its toxicity and reactivity.

- The protonation step with hydrochloric acid must be controlled to avoid over-acidification or degradation.

- Continuous monitoring of reaction parameters and purification steps is essential to maintain batch consistency.

Data Table: Typical Reaction Parameters and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of 4-methylcyclohexanone with hydrazine hydrate | Reflux, acid catalyst, 3-6 hours | 75-85 | High conversion with proper catalyst choice |

| Isolation of free hydrazine | Distillation or extraction | 70-80 | Requires careful temperature control |

| Conversion to dihydrochloride salt | Reaction with HCl, room temp to 40°C | 90-95 | Salt crystallizes, facilitating purification |

Chemical Reactions Analysis

Types of Reactions: (4-Methylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Research Applications

-

Pharmaceutical Development

- (4-Methylcyclohexyl)hydrazine dihydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for potential use as anti-cancer agents and neuroprotective drugs.

- Case Study : Research has shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, indicating potential therapeutic applications in oncology.

-

Organic Synthesis

- This compound is utilized in organic synthesis as a building block for more complex molecules. It can undergo various reactions such as condensation and cyclization to form heterocycles, which are important in medicinal chemistry.

- Example : The synthesis of indole derivatives through cyclization reactions involving (4-Methylcyclohexyl)hydrazine dihydrochloride has been reported, showcasing its versatility in creating biologically active compounds.

-

Material Science

- In material science, (4-Methylcyclohexyl)hydrazine dihydrochloride is explored for its potential application in creating polymers and resins with specific properties.

- Research Insight : Studies have indicated that incorporating this hydrazine derivative into polymer matrices can enhance thermal stability and mechanical properties.

Table 1: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Selective cytotoxicity against cancer cells |

| Organic Synthesis | Building block for heterocyclic compounds | Indole derivatives synthesized |

| Material Science | Enhances properties of polymers and resins | Improved thermal stability |

Table 2: Case Studies Overview

| Study Reference | Application Focus | Key Results |

|---|---|---|

| Oncology Research | Anti-cancer properties | Selective toxicity against specific cell lines |

| Synthetic Chemistry | Synthesis of indole derivatives | Successful cyclization reactions |

| Polymer Science | Development of hydrazine-based polymers | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclohexyl Substituents

(a) (4,4-Dimethylcyclohexyl)hydrazine Dihydrochloride

- Molecular Formula : C₈H₂₀Cl₂N₂

- Molecular Weight : 215.16 g/mol

- Key Features : Two methyl groups at the 4-position of the cyclohexyl ring.

- Reactivity: Increased steric hindrance compared to the monomethyl analog may slow reaction kinetics in nucleophilic substitutions.

- Applications : Used in the synthesis of heterocyclic compounds, though specific applications are less documented .

(b) (4,4-Difluorocyclohexyl)hydrazine Dihydrochloride

Aromatic Hydrazine Derivatives

(a) (4-Methoxybenzyl)hydrazine Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂O

- Molecular Weight : 225.12 g/mol

- Melting Point : 194–195°C (decomposition)

- Solubility: Slightly soluble in DMSO and methanol.

- Applications : Precursor for SHP2 inhibitors, highlighting its role in kinase-targeted drug discovery .

(b) 4-Methoxyphenylhydrazine Hydrochloride

Aliphatic Hydrazine Derivatives

(a) Phenethylhydrazine Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂

- Molecular Weight : 213.12 g/mol

- Applications : Intermediate in antidepressant synthesis (e.g., phenelzine). The phenethyl group enhances blood-brain barrier penetration .

(b) 1,2-Dimethylhydrazine Dihydrochloride

- Molecular Formula : C₂H₁₀Cl₂N₂

- Molecular Weight : 147.02 g/mol

- Toxicity: Highly carcinogenic, inducing angiosarcomas and hepatic tumors in animal models .

Comparative Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| (4-Methylcyclohexyl)hydrazine dihydrochloride* | C₇H₁₆Cl₂N₂ | 211.12 | Not reported | Likely polar solvents |

| (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride | C₈H₂₀Cl₂N₂ | 215.16 | Not reported | Ethanol, DMSO |

| (4-Methoxybenzyl)hydrazine dihydrochloride | C₈H₁₄Cl₂N₂O | 225.12 | 194–195 (decomp) | DMSO, methanol |

| 1,2-Dimethylhydrazine dihydrochloride | C₂H₁₀Cl₂N₂ | 147.02 | 167–169 | Water, ethanol |

*Estimated based on structural analogs.

Biological Activity

(4-Methylcyclohexyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This compound is structurally related to other hydrazines, which are known for their diverse biological effects, including mutagenicity and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of (4-Methylcyclohexyl)hydrazine dihydrochloride, supported by relevant data tables, case studies, and research findings.

The biological activity of (4-Methylcyclohexyl)hydrazine dihydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrazine functional group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can disrupt normal cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.

- DNA Interaction : Hydrazine derivatives have been shown to bind to DNA, potentially leading to mutagenic effects by causing oxidative stress and DNA damage .

- Reactive Intermediate Formation : Upon metabolism, (4-Methylcyclohexyl)hydrazine dihydrochloride may produce reactive intermediates that can further interact with cellular macromolecules.

Biological Activity Overview

The biological activities of (4-Methylcyclohexyl)hydrazine dihydrochloride include:

Case Studies

- Clonogenic Assays : Studies using clonogenic assays on cell lines with deficient DNA repair mechanisms demonstrated that hydrazine derivatives could sensitize these cells, suggesting a link between hydrazine exposure and increased cancer risk due to impaired DNA repair pathways .

- Transcriptional Response : RNA sequencing studies revealed that exposure to hydrazine resulted in a dose-dependent increase in differentially expressed genes associated with DNA damage response and cell cycle regulation, indicating a complex interplay between hydrazine exposure and cellular stress responses .

Toxicological Implications

The potential toxicity of (4-Methylcyclohexyl)hydrazine dihydrochloride is significant due to its ability to induce DNA damage and oxidative stress. The compound has been implicated in various adverse health effects, including:

- Liver Toxicity : Metabolic activation via cytochrome P450 enzymes can lead to hepatotoxicity due to the formation of reactive metabolites .

- Genotoxicity : Evidence suggests that this compound may cause genetic mutations through direct interaction with DNA or through the generation of reactive oxygen species .

Q & A

Q. What are the established synthetic routes for (4-Methylcyclohexyl)hydrazine dihydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting (4-methylcyclohexyl)amine with hydrazine hydrate in acidic conditions (e.g., hydrochloric acid) under controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis, recrystallization in polar solvents like ethanol or methanol enhances purity . Yield optimization requires strict pH control during hydrazine formation (pH 3–5) and inert atmospheres to prevent oxidation . Purity verification via HPLC (C18 column, 0.1% TFA in mobile phase) or NMR (δ 1.2–1.8 ppm for methylcyclohexyl protons) is critical .

Q. How can researchers characterize the solubility and stability of (4-Methylcyclohexyl)hydrazine dihydrochloride?

- Methodological Answer : Solubility is tested in solvents (e.g., water, ethanol, DMSO) via gravimetric analysis. Polar solvents (water, ethanol) are preferred due to the hydrochloride salt’s ionic nature . Stability studies involve accelerated degradation under varying pH (1–13), temperatures (4°C to 50°C), and light exposure. Decomposition products (e.g., free hydrazine) are monitored using UV-Vis (458 nm after derivatization with p-dimethylaminobenzaldehyde) .

Q. What analytical methods are recommended for quantifying (4-Methylcyclohexyl)hydrazine dihydrochloride in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is standard. For trace analysis, derivatization with DMAB (0.12 M in ethanol-HCl) enhances sensitivity, forming a yellow chromophore detectable at 458 nm . Mass spectrometry (ESI-MS, m/z ~215 for [M+H]⁺) confirms molecular identity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of (4-Methylcyclohexyl)hydrazine dihydrochloride?

- Methodological Answer : Electrophilic substitution at the hydrazine moiety is achieved using aldehydes or ketones (e.g., 3-chlorobenzaldehyde) in methanol/chloroform under reflux. Catalytic acetic acid (0.05 mL per 15 mL solvent) accelerates Schiff base formation, with yields >90% . Kinetic studies (TLC monitoring every 30 minutes) identify optimal reaction times (5–18 hours) .

Q. What mechanistic insights exist for the reactivity of (4-Methylcyclohexyl)hydrazine dihydrochloride in reductive reactions?

- Methodological Answer : The compound acts as a reducing agent in acidic media (e.g., HCl), transferring hydrazine protons to substrates like perrhenate. Mechanistic studies using isotopic labeling (¹⁵N-hydrazine) and FTIR (N-H stretching at 3300 cm⁻¹) reveal intermediates. Excess hydrazine (10–20% molar ratio) ensures complete reduction .

Q. How should researchers address contradictions in reported reaction yields for hydrazine derivatives?

- Methodological Answer : Discrepancies often arise from variable acid concentrations or temperature gradients. Systematic DOE (Design of Experiments) testing factors like HCl molarity (1–6 M) and reflux duration (1–24 hours) isolates critical parameters . Cross-validation via independent methods (e.g., GC-MS vs. NMR) resolves analytical inconsistencies .

Q. What strategies improve the compound’s stability in long-term biological assays?

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to enzymes like monoamine oxidase. Parameters: hydrazine moiety’s lone pairs interact with catalytic flavin groups. MD simulations (GROMACS) assess stability over 100 ns, with RMSD <2 Å indicating stable binding .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.